![molecular formula C6H11Cl2NO B13469226 {4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B13469226.png)
{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of a chlorine atom and a hydroxyl group attached to the bicyclic structure imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. The reaction conditions often include the use of photochemistry to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or modify the bicyclic structure.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new chemical spaces.
Biology: The compound can be used in studying biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other biomolecules. The bicyclic structure provides stability and specificity in these interactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- {2-azabicyclo[2.1.1]hexan-4-yl}methanol hydrochloride
- (2-Azabicyclo[2.1.1]Hexan-1-yl)methanol hydrochloride
Uniqueness
{4-Chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. The specific positioning of the chlorine atom and hydroxyl group within the bicyclic structure differentiates it from other similar compounds, leading to unique properties and applications.
Properties
Molecular Formula |
C6H11Cl2NO |
|---|---|
Molecular Weight |
184.06 g/mol |
IUPAC Name |
(4-chloro-2-azabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H10ClNO.ClH/c7-5-1-6(2-5,4-9)8-3-5;/h8-9H,1-4H2;1H |
InChI Key |
MCWTXVSIRARFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)CO)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





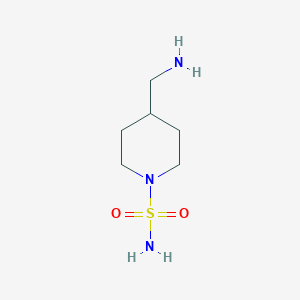
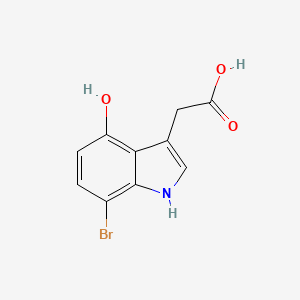
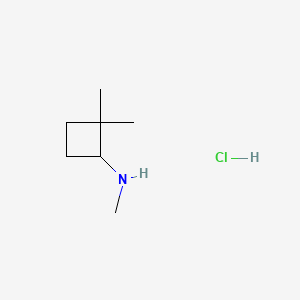
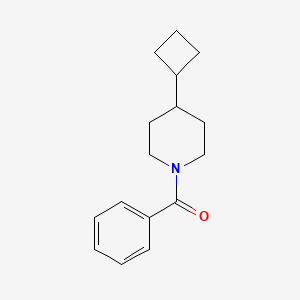
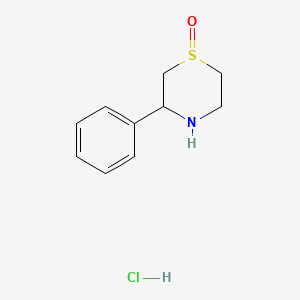
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B13469186.png)
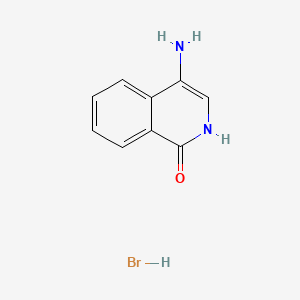
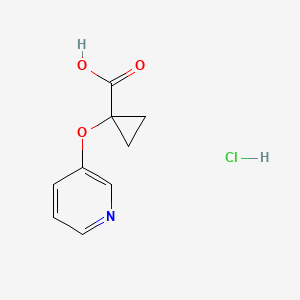
![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)
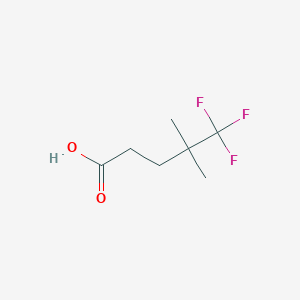
![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate](/img/structure/B13469234.png)
